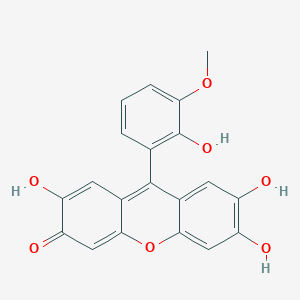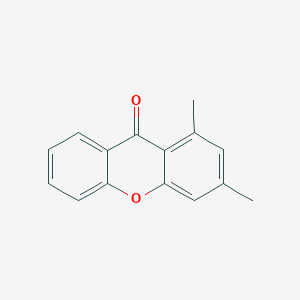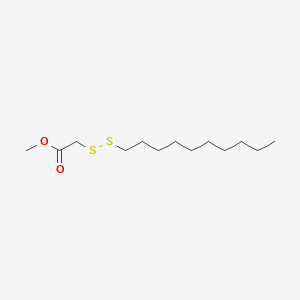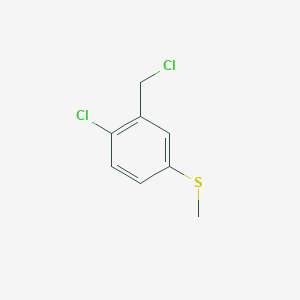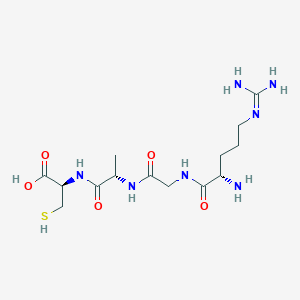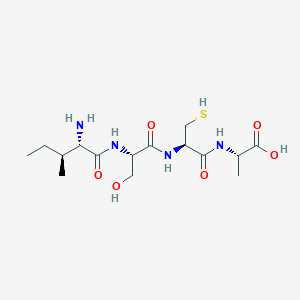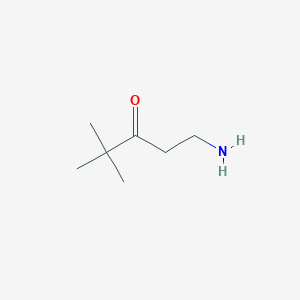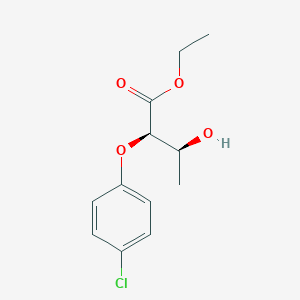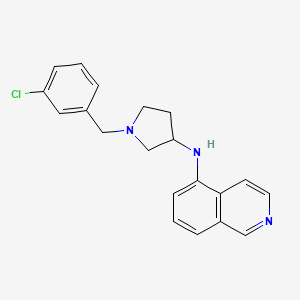![molecular formula C21H26O6 B12539681 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde CAS No. 656810-24-1](/img/structure/B12539681.png)
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C21H26O6. This compound features a benzaldehyde core substituted with butoxy and trimethoxyphenylmethoxy groups, making it a complex aromatic aldehyde. The presence of the trimethoxyphenyl group is particularly notable due to its significance in various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 3,4,5-trimethoxybenzyl alcohol with 3-butoxy-4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzoic acid.
Reduction: 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the butoxy substitution.
3-Butoxy-4-methoxybenzaldehyde: Similar structure but without the trimethoxyphenyl group.
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzoic acid: An oxidized derivative of the compound.
Uniqueness
3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is unique due to the combination of the butoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry .
Propiedades
Número CAS |
656810-24-1 |
|---|---|
Fórmula molecular |
C21H26O6 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C21H26O6/c1-5-6-9-26-18-10-15(13-22)7-8-17(18)27-14-16-11-19(23-2)21(25-4)20(12-16)24-3/h7-8,10-13H,5-6,9,14H2,1-4H3 |
Clave InChI |
HFJFGFSBNAEAAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


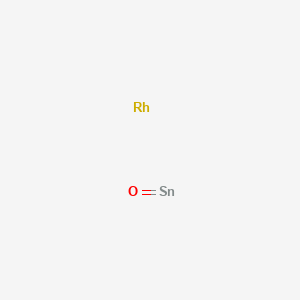
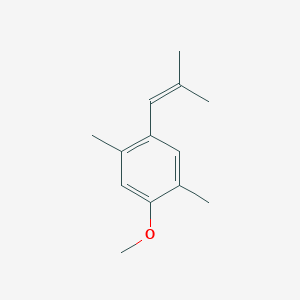
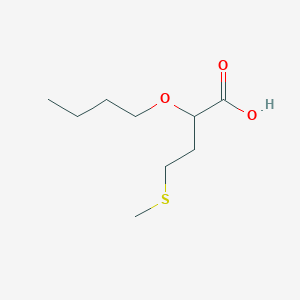
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
